molecular formula C9H20O B14345042 1-[(Butan-2-yl)oxy]pentane CAS No. 92097-03-5

1-[(Butan-2-yl)oxy]pentane

Cat. No.: B14345042
CAS No.: 92097-03-5
M. Wt: 144.25 g/mol
InChI Key: VEFDURUOIUXBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Butan-2-yl)oxy]pentane, also referred to as pentyl sec-butyl ether, is an alkyl ether with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol . Its IUPAC name specifies a pentane backbone linked via an oxygen atom to a sec-butyl group (butan-2-yl).

Key identifiers for analogous compounds include:

  • CAS Registry Number: 18636-66-3 (for 1-butoxypentane, a linear isomer) .
  • InChIKey: FVUDRZSBJPQJBX-UHFFFAOYSA-N .

Properties

CAS No.

92097-03-5

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

1-butan-2-yloxypentane

InChI

InChI=1S/C9H20O/c1-4-6-7-8-10-9(3)5-2/h9H,4-8H2,1-3H3

InChI Key

VEFDURUOIUXBMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Butan-2-yl)oxy]pentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:

R-O+R’-XR-O-R’+X\text{R-O}^- + \text{R'-X} \rightarrow \text{R-O-R'} + \text{X}^- R-O−+R’-X→R-O-R’+X−

In this case, the alkoxide ion is derived from butan-2-ol, and the alkyl halide is 1-bromopentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(Butan-2-yl)oxy]pentane undergoes several types of chemical reactions, including:

    Oxidation: The ether linkage can be oxidized to form peroxides or other oxygenated products.

    Reduction: Reduction reactions can cleave the ether bond, yielding the corresponding alcohols.

    Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the ether bond.

    Substitution: Strong nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of butan-2-one and pentan-1-ol.

    Reduction: Formation of butan-2-ol and pentane.

    Substitution: Formation of butan-2-yl azide or butan-2-yl cyanide.

Scientific Research Applications

1-[(Butan-2-yl)oxy]pentane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(Butan-2-yl)oxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in drug discovery or as a chemical reagent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoethers: Chain Length and Branching Effects

(a) 1-Butoxypentane (Pentane, 1-butoxy)
  • Formula : C₉H₂₀O
  • Molecular Weight : 144.25 g/mol
  • Structure : Linear n-butyl group attached to pentane via oxygen.
  • Key Data : CAS 18636-66-3; InChIKey FVUDRZSBJPQJBX .

Comparison: 1-[(Butan-2-yl)oxy]pentane differs from 1-butoxypentane in the branching of the butyl group.

(b) Ethyl 2-Methylbutanoate
  • Formula : C₇H₁₄O₂
  • Molecular Weight : 130.18 g/mol
  • Structure : Ester with a branched alkyl chain (CAS 107-83-5) .

Ethers like this compound exhibit lower polarity than esters, impacting solubility and reactivity.

Diethers and Complex Ethers

(a) 1-(1-Butoxyethoxy)butane
  • Formula : C₁₀H₂₂O₂
  • Molecular Weight : 174.28 g/mol
  • Structure : Diether with two ether linkages (CAS 871-22-7) .

Comparison: The additional ether group in this compound increases molecular weight and likely enhances hydrophilicity compared to monoethers. Safety data for this compound emphasize skin and eye irritation risks, suggesting similar hazards for structurally related ethers .

(b) 2,2-Bis(pentyloxy)propane
  • Formula : C₁₃H₂₈O₂
  • Molecular Weight : 216.36 g/mol
  • Structure : Symmetric diether with pentyl chains (CAS 10076-57-0) .

Comparison: The branched propane backbone and dual ether linkages result in higher molecular weight and steric hindrance, which may reduce volatility compared to monoethers like this compound.

Data Table: Key Properties of Compared Compounds

Compound Formula Molecular Weight (g/mol) CAS Number Structure Type
This compound C₉H₂₀O 144.25 Not explicitly listed Branched monoether
1-Butoxypentane C₉H₂₀O 144.25 18636-66-3 Linear monoether
1-(1-Butoxyethoxy)butane C₁₀H₂₂O₂ 174.28 871-22-7 Diether
2,2-Bis(pentyloxy)propane C₁₃H₂₈O₂ 216.36 10076-57-0 Symmetric diether

Research Findings and Implications

  • Branching Effects : Branched ethers (e.g., sec-butyl derivatives) likely exhibit lower boiling points and higher vapor pressures than linear isomers due to reduced molecular surface area .
  • Safety: Monoethers generally pose moderate hazards, such as skin irritation, as seen in safety data for 1-(1-butoxyethoxy)butane .

Limitations and Further Research

The evidence lacks explicit data on this compound, necessitating extrapolation from analogs. Future studies should prioritize experimental measurements of its physicochemical properties (e.g., boiling point, solubility) and toxicological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.